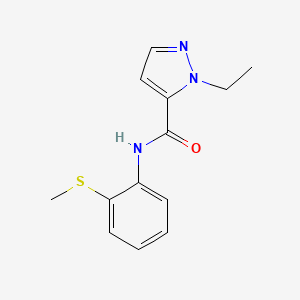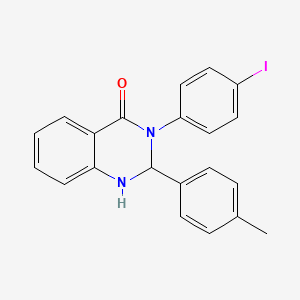
1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~5~-[2-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~5~-[2-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. This step forms the core pyrazole structure.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the 2-(Methylsulfanyl)Phenyl Group: This step involves the coupling of the pyrazole ring with a 2-(methylsulfanyl)phenyl derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~5~-[2-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~5~-[2-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-(2-METHYLSULFANYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with different substitution patterns.
1-ETHYL-3-(2-METHYLSULFANYLPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with the carboxamide group at a different position.
1-ETHYL-3-(2-METHYLSULFANYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-ETHYL-N~5~-[2-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of an ethyl group, a carboxamide group, and a 2-(methylsulfanyl)phenyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-ethyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,15,17) |
InChI Key |
XFBRRJSEOVWRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea](/img/structure/B10901349.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B10901365.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B10901371.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901372.png)
![(4-butylphenyl){2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}methanone](/img/structure/B10901379.png)
![propyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10901388.png)
![N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10901406.png)
![propyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10901409.png)

![(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B10901413.png)
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B10901419.png)

![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)
